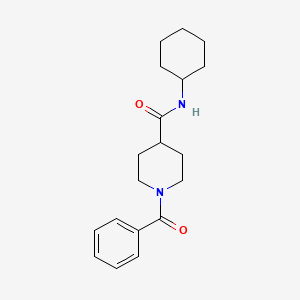

1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the addition of benzoyl groups and cyclohexyl moieties to the piperidine nucleus. The methods can vary, but typically involve nucleophilic addition reactions, acylation, and amide formation. These processes can lead to compounds with increased anti-acetylcholinesterase activity, indicating the importance of substituent positioning and type on biological activity (Sugimoto et al., 1990).

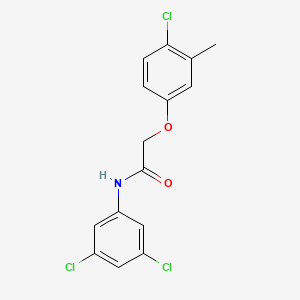

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide”, is characterized by FT-IR, FT-Raman, NMR, and other spectroscopic methods. These techniques help determine the geometrical parameters, vibrational frequencies, and electronic structures of the molecules. The presence of benzoyl and cyclohexyl groups contributes to the complexity and functionality of the molecular structure (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution. The chemical properties are significantly influenced by the substituents attached to the piperidine ring. For instance, the presence of a benzoyl group can enhance the reactivity towards nucleophiles and electrophiles, leading to a wide range of possible chemical transformations (Bogdanowicz-Szwed et al., 1994).

Physical Properties Analysis

The physical properties of “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide” and its derivatives include melting points, boiling points, and solubility, which are influenced by the molecular structure and functional groups present. For example, the introduction of a cyclohexyl group can affect the compound's lipophilicity and solubility in organic solvents, which are critical parameters for its pharmacological application (Joseph et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, are influenced by the structural features of the piperidine derivatives. The presence of the benzoyl and cyclohexyl groups impacts the electron distribution within the molecule, altering its chemical behavior in different environments. This can affect the compound's interaction with biological targets and its overall biological activity (Plazzi et al., 1997).

Mecanismo De Acción

While the specific mechanism of action for “1-benzoyl-N-cyclohexyl-4-piperidinecarboxamide” is not clear, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Direcciones Futuras

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The importance of the piperidine nucleus in the field of drug discovery is well recognized, and recent studies have shed light on the potential of these compounds in various therapeutic applications .

Propiedades

IUPAC Name |

1-benzoyl-N-cyclohexylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-18(20-17-9-5-2-6-10-17)15-11-13-21(14-12-15)19(23)16-7-3-1-4-8-16/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYGGRSMMIZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-1-(phenylcarbonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)

![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)

![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)